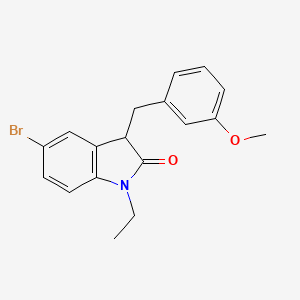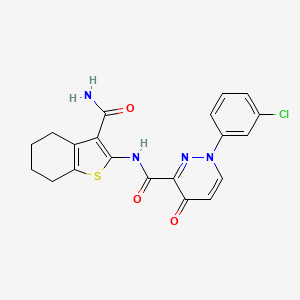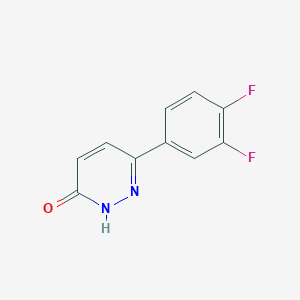![molecular formula C24H23ClN2O3S B11373034 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11373034.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a chlorophenyl group, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The chlorophenyl and ethoxyphenyl groups are then added through nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions, often using thiol reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. Parameters such as temperature, pressure, and pH are carefully controlled to ensure consistent product quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 3-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C24H23ClN2O3S |
|---|---|
Poids moléculaire |
455.0 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-4-30-21-8-6-5-7-19(21)27-23(29)22-15(2)13-16(3)26-24(22)31-14-20(28)17-9-11-18(25)12-10-17/h5-13H,4,14H2,1-3H3,(H,27,29) |
Clé InChI |
PAMNBBHYFKODGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11372958.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11372962.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone](/img/structure/B11372986.png)

![2-(2-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11372993.png)
![5-chloro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11373003.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11373010.png)
![5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11373016.png)
![2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11373017.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11373023.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11373031.png)
